Methyl 2-formyl-4-hydroxybenzoate: A Comprehensive Technical Guide on Properties, Reactivity, and Synthetic Applications
Methyl 2-formyl-4-hydroxybenzoate: A Comprehensive Technical Guide on Properties, Reactivity, and Synthetic Applications
Executive Summary
As a Senior Application Scientist in drug discovery and molecular design, I frequently engineer synthetic routes utilizing highly functionalized aromatic building blocks. Methyl 2-formyl-4-hydroxybenzoate (CAS: 1701806-37-2) is a prime example of a versatile, multi-functional intermediate. Possessing three distinct reactive handles—a phenolic hydroxyl, a formyl group, and a methyl ester—this molecule offers exceptional orthogonal reactivity. This whitepaper details its physical and chemical properties, mechanistic behavior, and provides field-proven, self-validating protocols for its chemoselective derivatization.
Molecular Architecture & Electronic Properties
The molecular architecture of Methyl 2-formyl-4-hydroxybenzoate (C9H8O4)[1] dictates its utility in library synthesis. The electron-donating phenolic -OH at the C4 position pushes electron density into the aromatic core. Conversely, the C1 methyl ester and C2 formyl groups exert strong electron-withdrawing effects via resonance and induction.
This "push-pull" electronic system has two critical consequences for synthetic design:
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Enhanced Acidity of the Phenol: The para-ester and meta-formyl groups stabilize the phenoxide anion, lowering the pKa of the C4 hydroxyl group compared to an unsubstituted phenol. This allows for mild O-alkylation without requiring harsh bases.
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Electrophilicity of the Formyl Group: The C2 aldehyde is highly activated by the electron-deficient ring, making it an excellent candidate for rapid nucleophilic attack by primary amines, secondary amines, or Wittig reagents.
Fig 1: Orthogonal reactivity centers of Methyl 2-formyl-4-hydroxybenzoate for selective synthesis.
Physical and Chemical Properties
Accurate physicochemical data is the foundation of robust assay and reaction design. Table 1 summarizes the core properties of Methyl 2-formyl-4-hydroxybenzoate.
| Property | Value | Source/Condition |
| Chemical Name | Methyl 2-formyl-4-hydroxybenzoate | IUPAC |
| CAS Number | 1701806-37-2 | ,[2] |
| PubChem CID | 121552961 | [3] |
| Molecular Formula | C9H8O4 | ,[4] |
| Molecular Weight | 180.16 g/mol | [5],[4] |
| Physical State | Solid | [6] |
| SMILES | O=C(OC)C1=CC=C(O)C=C1C=O | [2],[4] |
| Storage Conditions | 2-8 °C, Inert Atmosphere | [6],[4] |
| Purity (Commercial) | ≥ 98% | ,[6] |
Table 1: Key quantitative physical and chemical properties.
Chemical Reactivity & Causality in Synthetic Design
When incorporating this building block into an Active Pharmaceutical Ingredient (API), chemoselectivity is paramount. Understanding the causality behind reagent selection prevents undesired side reactions.
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C2 Formyl Group (Reductive Amination): The aldehyde can be selectively converted to an amine. We explicitly avoid strong hydridic reducing agents like Lithium Aluminum Hydride (LiAlH4), which would globally reduce both the ester and the aldehyde. Instead, Sodium triacetoxyborohydride (STAB) is utilized. The electron-withdrawing acetate ligands on STAB attenuate its hydridic character, ensuring it selectively reduces the intermediate imine without touching the C1 methyl ester[5].
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C4 Phenolic Hydroxyl (Alkylation): Alkylation is achieved using mild bases like Potassium Carbonate (K2CO3) in Dimethylformamide (DMF). The causality here is driven by pKa: K2CO3 is strong enough to deprotonate the activated phenol but too weak to induce saponification of the C1 ester.
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C1 Methyl Ester (Saponification): This group is typically reserved as a latent carboxylic acid, deprotected in the final synthetic step using Lithium Hydroxide (LiOH) in a THF/Water mixture.
Experimental Protocol: Self-Validating Chemoselective Reductive Amination
To demonstrate the practical application of this molecule, the following is a field-proven, step-by-step methodology for the chemoselective reductive amination of the C2 formyl group.
Methodological Steps:
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Preparation: Dissolve 1.0 equivalent (eq) of Methyl 2-formyl-4-hydroxybenzoate[6] in anhydrous 1,2-Dichloroethane (DCE) under an Argon atmosphere.
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Causality: Argon prevents the autoxidation of the aldehyde to a carboxylic acid, a common degradation pathway for electron-rich benzaldehydes.
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Imine Formation: Add 1.1 eq of the desired primary amine, followed by 0.1 eq of glacial acetic acid. Stir at 25 °C for 2 hours.
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Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the C2 carbon, accelerating nucleophilic attack.
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System Validation (Critical Step): Before adding the reducing agent, extract a 5 µL aliquot and analyze via LC-MS. Do not proceed until the starting material mass (m/z 181 [M+H]+) has completely shifted to the expected imine mass.
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Causality: This self-validating step prevents the irreversible reduction of unreacted aldehyde into an undesired benzylic alcohol, ensuring high yield and purity.
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Reduction: Once validated, add 1.5 eq of Sodium triacetoxyborohydride (STAB) portion-wise. Stir for 12 hours at 25 °C.
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Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (DCM), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
Fig 2: Self-validating chemoselective reductive amination workflow for the C2 formyl group.
Safety, Handling, and Storage
Methyl 2-formyl-4-hydroxybenzoate is a biologically active intermediate and must be handled with appropriate Personal Protective Equipment (PPE). According to GHS classifications, it triggers the following hazard statements[6]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocol: The compound must be stored at 2-8 °C under an inert atmosphere (Nitrogen or Argon)[6],[4]. Exposure to ambient oxygen and light accelerates the degradation of the formyl group via radical autoxidation, which will severely compromise downstream synthetic yields.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. 1701806-37-2|Methyl 2-formyl-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 3. Methyl 2-formyl-4-hydroxybenzoate | C9H8O4 | CID 121552961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1701806-37-2|Methyl 2-formyl-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 2-formyl-4-hydroxybenzoate | 1701806-37-2 [sigmaaldrich.com]
- 6. Methyl 2-formyl-4-hydroxybenzoate | 1701806-37-2 [sigmaaldrich.com]
